molecular formula C21H20ClNO4 B11941968 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide CAS No. 853312-57-9

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B11941968
CAS No.: 853312-57-9
M. Wt: 385.8 g/mol
InChI Key: AWOVPVNHHJEYHQ-UHFFFAOYSA-N
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Description

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide is a complex organic compound that features a chlorophenyl group, a furyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylboronic acid with 2-furylboronic acid under Suzuki coupling conditions to form the intermediate compound. This intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)acetamide
  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)butanamide
  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)pentanamide

Uniqueness

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

853312-57-9

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

3-[5-(3-chlorophenyl)furan-2-yl]-N-(2,4-dimethoxyphenyl)propanamide

InChI

InChI=1S/C21H20ClNO4/c1-25-17-6-9-18(20(13-17)26-2)23-21(24)11-8-16-7-10-19(27-16)14-4-3-5-15(22)12-14/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,23,24)

InChI Key

AWOVPVNHHJEYHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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